Tri-O-cresyl phosphate
Overview
Description
Tri-O-cresyl phosphate is a colorless to pale yellow, odorless to faint aromatic-like liquid . It is used as a plasticizer and diverse other applications . It is used as a solvent and plasticizer in Polyvinyl chloride, Cellulose nitrate, Mastic, and some commercial lacquer formulations .
Synthesis Analysis
Tricresyl phosphate was synthesized by Alexander Williamson in 1854 upon reacting phosphorus pentachloride with cresol . Today’s manufacturers can prepare TCP by mixing cresol with phosphorus oxychloride or phosphoric acid .Molecular Structure Analysis
The chemical formula of Tri-O-cresyl phosphate is C21H21O4P . Its exact mass is 186.0093 and its molecular weight is 186.1 . It contains total 49 bond(s); 28 non-H bond(s), 19 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), and 1 phosphate(s)/thiophosphate(s) .Chemical Reactions Analysis
Tricresyl phosphate is manufactured by the reaction of cresols with phosphorus oxychloride . In alkaline medium, it undergoes hydrolysis to cresol and dicresyl phosphate . Parallel reactive molecular dynamics simulations were used to statistically analyze chemical reactions between tri-cresyl phosphate (TCP) and an amorphous iron oxide surface .Physical And Chemical Properties Analysis
Tri-O-cresyl phosphate is a solid below the 25.6 °C melting point . It is sparingly soluble in water, but is slightly soluble in ethanol and very soluble in ethyl ether . It is virtually insoluble in water, but easily soluble in organic solvents like toluene, hexane, and diethylether among others .Scientific Research Applications
Industrial and Environmental Applications
Plasticizer and Flame Retardant : TOCP is commonly used in the manufacturing of lacquers, dopes, synthetic fabrics, and synthetic lignin resin due to its plasticizing properties. It acts as a water-proofing agent in textile manufacture and is an excellent medium for pigment grinding. Additionally, it's utilized in making polyvinyl chloride sheeting and for recovering phenol residues from gas-plant effluents. Its chemical stability and resistance to hydrolysis make it a valuable compound in industrial applications (Susser & Stein, 1957).
Organophosphate Flame Retardants (OPFRs) : The usage of TOCP and other OPFRs in consumer products is on the rise due to the phase-out of polybrominated diphenyl ether (PBDE) flame retardants. These chemicals, including TOCP, are used as plasticizers or lubricants in many consumer products, leading to widespread human exposure (Ospina et al., 2018).
Neurotoxicity and Metabolism Research
Metabolism and Toxicity : Research on TOCP has significantly contributed to understanding the metabolism of organophosphate compounds and their neurotoxic effects. Studies have shown that TOCP is metabolized in animals through hydroxylation and cyclization, producing metabolites that inhibit esterases, leading to neurotoxicity. These findings help in assessing the risks associated with exposure to organophosphates and developing strategies for managing toxic exposures (Eto et al., 1962).
Induced Delayed Neurotoxicity (OPIDN) : The biochemical events initiating OPIDN, caused by exposure to TOCP, have been a focus of research. Studies have identified the essential inhibition of neuropathy target esterase (NTE) and disturbances in phospholipid homeostasis as contributing factors to the development of OPIDN, thereby expanding the understanding of organophosphate-induced neurodegenerative disorders (Zhu et al., 2016).
Reproductive Health Research
- Effects on Male Reproductive System : There's evidence indicating that TOCP can induce testicular toxicity, affecting spermatogenesis and leading to reproductive system disorders in animals. This research area is crucial for evaluating the potential health risks of TOCP exposure on human reproductive health and developing safety guidelines for occupational and environmental exposures (Somkuti et al., 1987).
Safety And Hazards
Thermal decomposition can lead to the release of irritating gases and vapors . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Because of the physico-chemical properties of tricresyl phosphate and its rapid biodegradation, the use of the compound does not threaten the environment .
Future Directions
The developmental toxicity of tri-o-cresyl phosphate is not yet fully recognized . The swimming activity during light-to-dark transition significantly increased at tri-o-cresyl phosphate concentrations of 14.5 μg/L to 88.5 μg/L . This data helps to clarify the potential developmental toxicity of tri-o-cresyl phosphate and thus contributes to its environmental risk assessment .
properties
IUPAC Name |
tris(2-methylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMRWXYRXBRSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
Record name | TRI-o-CRESYL PHOSPHATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6032192 | |
Record name | Tri-o-cresyl phosphate | |
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Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH], COLOURLESS OR PALE YELLOW LIQUID., Colorless to pale-yellow, odorless liquid or solid (below 52 °F). | |
Record name | Triorthocresyl phosphate | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
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Record name | Triorthocresyl phosphate | |
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Boiling Point |
410 °C, BP: approximately 410 °C with slight decomposition, 770 °F (Slight decomposition), 770 °F (Decomposes) | |
Record name | TRI-O-CRESYL PHOSPHATE | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
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Record name | Triorthocresyl phosphate | |
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Flash Point |
437 °F ( 225 °C) (Closed cup), 225 °C c.c., 437 °F | |
Record name | TRI-O-CRESYL PHOSPHATE | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
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Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
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Solubility |
Sparingly soluble in water, Slightly soluble in alcohol; soluble in ether, Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid, Solubility in water: none, Slight | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triorthocresyl phosphate | |
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Density |
1.1955 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.16, 1.20 | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
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URL | https://www.osha.gov/chemicaldata/671 | |
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Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
Relative vapor density = 12.7 (air = 1), Relative vapor density (air = 1): 12.7, 12.7 | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
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Vapor Pressure |
0.00002 [mmHg], 1.96X10-6 mm Hg at 25 °C, 0.00002 mmHg at 77 °F, (77 °F): 0.00002 mmHg | |
Record name | Triorthocresyl phosphate | |
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Record name | TRI-O-CRESYL PHOSPHATE | |
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Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Mechanism of Action |
Although the immediate action of organophosphorus esters is the inhibition of acetylcholinesterase, some of these compounds also produce a neurodegenerative disorder known as organophosphorus ester-induced delayed neurotoxicity (OPIDN). Tri-o-cresyl phosphate (TOCP) first produced this condition in humans and later in sensitive animal species. OPIDN is characterized by a delay period prior to onset of ataxia and paralysis. The neuropathologic lesions are Wallerian-type degeneration of the axon and myelin in the distal parts of the large tracts in both the central and peripheral nervous systems. In the past decade we have demonstrated that the pathognomonic features of OPIDN are an aberrant increase in autophosphorylation of calcium/calmodulin kinase II (CaM kinase II) and an increase in phosphorylation of cytoskeletal proteins, i.e., MAPs, tubulin, neurofilament triplet proteins, and myelin basic protein. Protein kinase-mediated phosphorylation of cytoskeletal proteins plays a critical role in regulating the growth and maintenance of the axon. We hypothesize that, in OPIDN, hyperphosphorylation of cytoskeletal proteins and axonal swelling are causally linked. Hyperphosphorylation of cytoskeletal proteins decreases their transport rate down the axon relative to their rate of entry into the axon, thus leading to their accumulation. Consistent with this hypothesis is our finding of the anomalous accumulation of phosphorylated neurofilament aggregates in the central and peripheral axons of hens treated with TOCP., Little is known regarding early biochemical events in organophosphate-induced delayed neurotoxicity (OPIDN) except for the essential inhibition of neuropathy target esterase (NTE). /The authors/ hypothesized that the homeostasis of lysophosphatidylcholine (LPC) and/or phosphatidylcholine (PC) in nervous tissues might be disrupted after exposure to the organophosphates (OP) which participates in the progression of OPIDN because new clues to possible mechanisms of OPIDN have recently been discovered that NTE acts as lysophospholipase (LysoPLA) in mice and phospholipase B (PLB) in cultured mammalian cells. To bioassay for such phospholipids, ... OPIDN /was induced/ in hens using tri-o-cresyl phosphate (TOCP) as an inducer with phenylmethylsulfonyl fluoride (PMSF) as a negative control; and the effects on the activities of NTE, LysoPLA and PLB, the levels of PC, LPC, and glycerophosphocholine (GPC), and the aging of NTE enzyme in the brain, spinal cord, and sciatic nerves were examined. The results demonstrated that the activities of NTE, NTE-LysoPLA, LysoPLA, NTE-PLB and PLB were significantly inhibited in both TOCP- and PMSF-treated hens. The inhibition of NTE and NTE-LysoPLA or NTE-PLB showed a high correlation coefficient in the nervous tissues. Moreover, the NTE inhibited by TOCP was of the aged type, while nearly all of the NTE inhibited by PMSF was of the unaged type. No significant change in PC or LPC levels was observed, while the GPC level was significantly decreased. However, there is no relationship found between the GPC level and the delayed symptoms or aging of NTE. All results suggested that LPC and/or PC homeostasis disruption may not be a mechanism for OPIDN because the PC and LPC homeostasis was not disrupted after exposure to the neuropathic OP, although NTE, LysoPLA, and PLB were significantly inhibited and the GPC level was remarkably decreased., Tri-ortho-cresyl phosphate (TOCP), an organophosphorus ester, is capable of producing organophosphorus ester-induced delayed neurotoxicity (OPIDN) in humans and sensitive animals. The mechanism of OPIDN has not been fully understood. The present study has been designed to evaluate the role of mitochondrial dysfunctions in the development of OPIDN. Adult hens were treated with 750 mg/kg bw TOCP by gavage and control hens were given an equivalent volume of corn oil. On day 1, 5, 15, 21 post-dosing, respectively, hens were anesthetized by intraperitoneal injection of sodium pentobarbital and perfused with 4% paraformaldehyde. The cerebral cortex cinerea and the ventral horn of lumbar spinal cord were dissected for electron microscopy. Another batch of hens were randomly divided into three experimental groups and control group. Hens in experimental groups were, respectively, given 185, 375, 750 mg/kg bw TOCP orally and control group received solvent. After 1, 5, 15, 21 days of administration, they were sacrificed and the cerebrum and spinal cord dissected for the determination of the mitochondrial permeability transition (MPT), membrane potential and the activity of succinate dehydrogenase. Structural changes of mitochondria were observed in hens' nervous tissues, including vacuolation and fission, which increased with time post-dosing. MPT was increased in both the cerebrum and spinal cord, with the most noticeable increase in the spinal cord. Membrane potential was decreased in both the cerebrum and spinal cord, although there was no significant difference in the three treated groups and control group. The activity of mitochondrial succinate dehydrogenase assayed by methyl thiazolyl tetrazolium (MTT) reduction also confirmed mitochondrial dysfunctions following development of OPIDN. The results suggested mitochondrial dysfunction might partly account for the development of OPIDN induced by TOCP., Exposure to triorthocresyl phosphate (TOCP) may result in a late neurological complication, i.e. organophosphate-induced delayed neuropathy (OPIDN). The aim of this study was to examine changes in levels of cyclin-dependent kinase 5 (CDK5) and of its activator, p35/p25, in the spinal cord of hens treated by TOCP. After exposure to a single dose of TOCP, groups of adult hens were examined in 3, 5, 7, 9, 14, and 18 days after exposure. CDK5, p35/p25 expression and distribution in the lumbar spinal cord were evaluated by immunohistochemistry and Western blotting. The hens showed signs of OPIDN around day 9 after exposure. The number of p (phosphorylated) -CDK5 and p35 positive cells increased significantly. Co-localization and mislocalization of p-CDK5 and p35/p25 was identified and became evident in neurons around the 9th day. Meanwhile, CDK5, p-CDK5, p35, p25 protein levels and p25/p35 ratio were increased, and peaked around the 9th day, then decreased. Some hens' unilateral common peroneal was treated by roscovitine 3 days after TOCP exposure. Axonal transport of these nerves was faster than of their opposite side and of those simply treated by TOCP. These findings indicate aberrant activation of CDK5 may be involved in the pathogenesis of OPIDN., For more Mechanism of Action (Complete) data for TRI-O-CRESYL PHOSPHATE (17 total), please visit the HSDB record page. | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
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Product Name |
Tri-O-cresyl phosphate | |
Color/Form |
Colorless or pale yellow liquid | |
CAS RN |
78-30-8 | |
Record name | o-Cresyl phosphate | |
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Record name | Tri-o-cresyl phosphate | |
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Record name | Phosphoric acid, tris(2-methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-o-cresyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032192 | |
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Record name | Tri-o-tolyl phosphate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRI-O-CRESYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8II18JD0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Phosphoric acid, tri-o-tolyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TD55730.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
11 °C, -22-(-)13 °F, 52 °F | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.